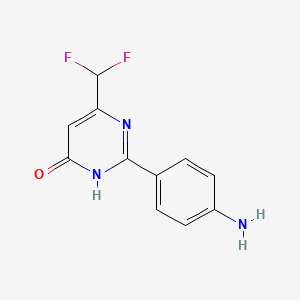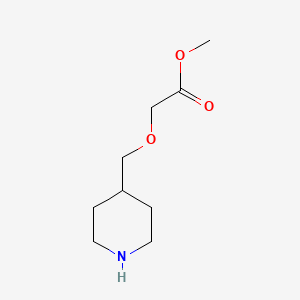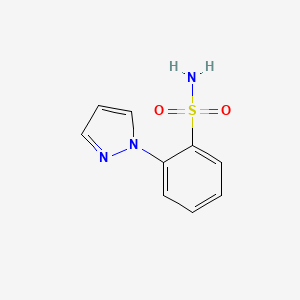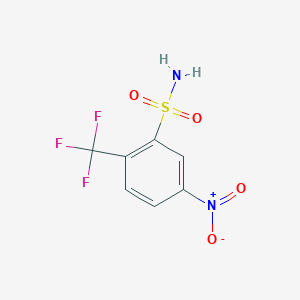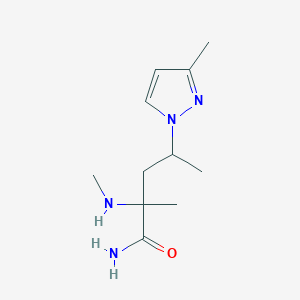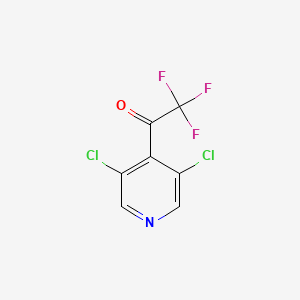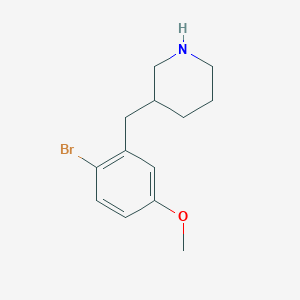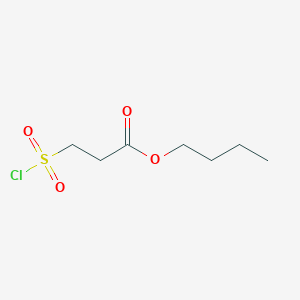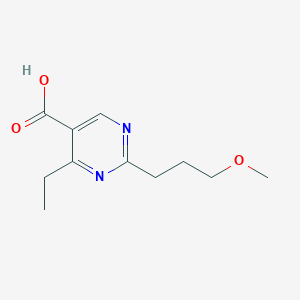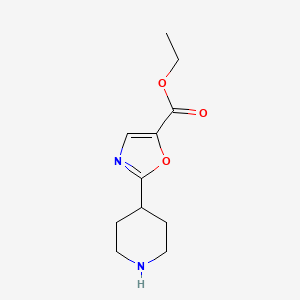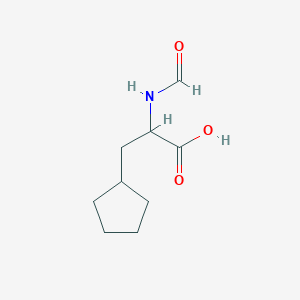
3-Cyclopentyl-2-formamidopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyl-2-formamidopropanoic acid is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is characterized by a cyclopentyl ring attached to a propanoic acid backbone, with a formamide group at the second carbon position. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-2-formamidopropanoic acid can be achieved through several methods. Another method includes the carbonylation of cyclopentyl alcohol with nickel carbonyl or formic acid . These reactions typically require controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement processes . Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopentyl-2-formamidopropanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often require specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Applications De Recherche Scientifique
3-Cyclopentyl-2-formamidopropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Mécanisme D'action
The mechanism of action of 3-Cyclopentyl-2-formamidopropanoic acid involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects through binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Cyclopentyl-2-formamidopropanoic acid include:
Cyclopentylpropanoic acid: An aliphatic carboxylic acid with a similar cyclopentyl ring structure.
Cyclopentylformamide: A compound with a cyclopentyl ring and a formamide group, but lacking the propanoic acid backbone.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring, formamide group, and propanoic acid backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
3-cyclopentyl-2-formamidopropanoic acid |
InChI |
InChI=1S/C9H15NO3/c11-6-10-8(9(12)13)5-7-3-1-2-4-7/h6-8H,1-5H2,(H,10,11)(H,12,13) |
Clé InChI |
FUHFNRBUVRYSPL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CC(C(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-[2-(benzyloxy)-1-hydroxyethyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13538124.png)

![tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride](/img/structure/B13538139.png)
